Superior Antiviral Potency in SARS-CoV-2 Infection Model Compared to FGA145 and FGA147
In a head-to-head comparison within the same Huh-7-ACE2 cell infection assay, FGA146 demonstrates the highest antiviral potency among its closest structural analogs. The EC50 of FGA146 (0.9 μM) is 13‑fold lower (more potent) than that of FGA145 (11.7 μM) and 2.1‑fold lower than that of FGA147 (1.9 μM) [1]. All three compounds exhibit similarly low cytotoxicity (CC50 >100 μM), giving FGA146 a superior selectivity index (CC50/EC50 >111) compared to FGA145 (>8.5) and FGA147 (>52.6) [1].
| Evidence Dimension | Antiviral activity (EC50) against SARS-CoV-2 |
|---|---|
| Target Compound Data | 0.9 μM |
| Comparator Or Baseline | FGA145: 11.7 μM; FGA147: 1.9 μM |
| Quantified Difference | FGA146 is 13‑fold more potent than FGA145; 2.1‑fold more potent than FGA147 |
| Conditions | Huh-7-ACE2 cell line; virus titer reduction; 24 h incubation |
Why This Matters
Higher antiviral potency at lower concentrations translates to a wider therapeutic window and reduces the amount of compound required for in vitro and in vivo studies, directly impacting procurement quantity and cost-effectiveness.
- [1] Fig. 2: Inhibition of SARS-CoV-2 infection in Huh-7-ACE2 cell by FGA145, FGA146 and FGA147. In: Medrano FJ, et al. Commun Chem. 2024;7:15. View Source
